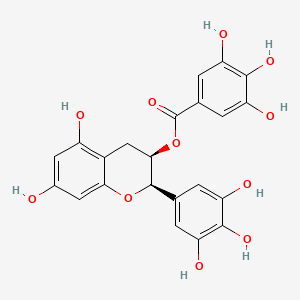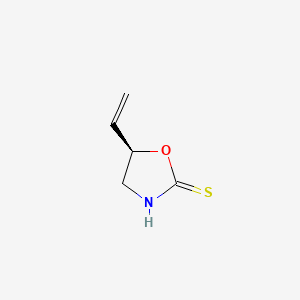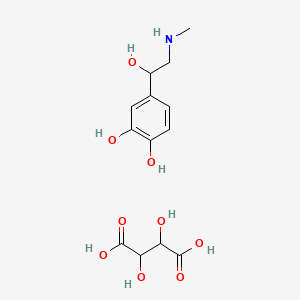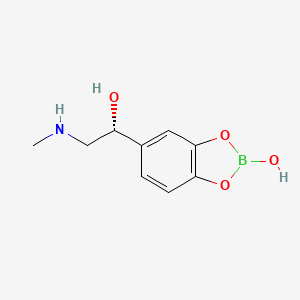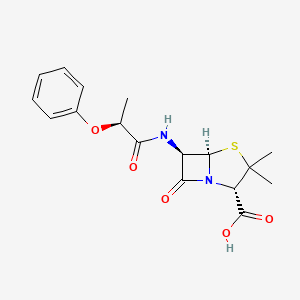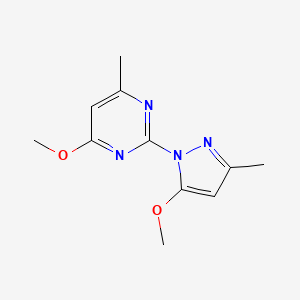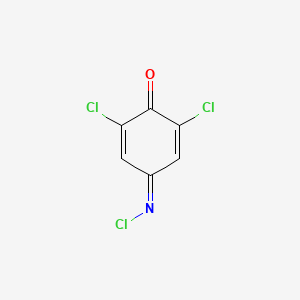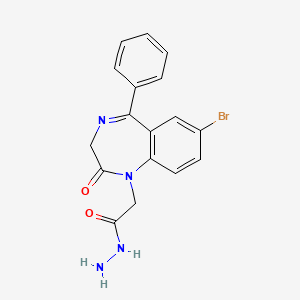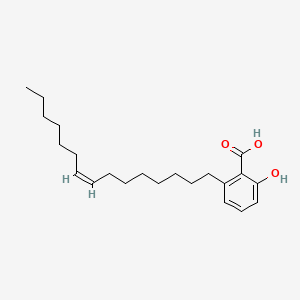
Glabridin
Descripción general
Descripción
Glabridin is a chemical compound found in the root extract of licorice (Glycyrrhiza glabra). It is an isoflavane, a type of isoflavonoid, and is part of a larger family of plant-derived molecules, the natural phenols . Glabridin effectively inhibits platelet activation, so it might become a therapeutic agent for thromboembolic disorders .
Synthesis Analysis
The biosynthesis of flavonoids in G. uralensis, which includes Glabridin, is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways .Molecular Structure Analysis
Glabridin is a prenylated isoflavonoid with the molecular formula C20H20O4 .Chemical Reactions Analysis
While specific chemical reactions involving Glabridin are not detailed in the search results, it has been observed to inhibit collagen-induced platelet aggregation .Physical And Chemical Properties Analysis
Glabridin is a yellowish-brown powder. It is insoluble in water but soluble in organic solvents such as propylene glycol .Aplicaciones Científicas De Investigación
Cardiovascular Health
Glabridin, a major bioalkaloid extracted from licorice root, has been found to effectively inhibit platelet activation in humans and mice . This property is crucial for hemostasis and arterial thrombosis, which may lead to severe cardiovascular diseases (CVDs) . Glabridin also improves metabolic abnormalities such as obesity and diabetes, and protects against CVDs .
Metabolic Abnormalities
Glabridin has been shown to improve metabolic abnormalities, including obesity and diabetes . It’s believed that the compound’s anti-inflammatory and antioxidant properties play a key role in these effects .
Neurological Disorders
Glabridin has been found to have protective effects against certain neurological disorders . While the exact mechanisms are still being studied, it’s thought that the compound’s anti-inflammatory and antioxidant properties may contribute to these effects .
Skincare
Glabridin, found in the root of the liquorice plant, is known for its anti-inflammatory and anti-oxidative properties, and can inhibit tyrosinase — an important enzyme which stimulates melanin production . Because of these properties, the compound could have benefits in the skin .
Hormonal Activity
Glabridin has been identified as a phytoestrogen, binding to the human estrogen receptor and stimulating creatine kinase activity in various tissues . The stimulatory effects of glabridin were found to be similar to those of estradiol .
Pain Management
In pre-clinical research, glabridin has been evaluated for its therapeutic properties in managing chronic pain states in mice undergoing tibial fractures and orthopedic surgeries .
Mecanismo De Acción
Target of Action
Glabridin, a bioactive component of licorice, has been found to interact with several targets. It has been reported to inhibit the cGAS-STING signaling pathway , which is an essential part of the natural immune system. Glabridin also targets the VEGF/Akt/ERK pathways , which are involved in cell survival, proliferation, and angiogenesis. Furthermore, it has been found to interact with tyrosinase , an enzyme that stimulates melanin production, thus playing a role in skin pigmentation.
Biochemical Pathways
Glabridin affects several biochemical pathways. It has been found to regulate ferroptosis and the VEGF/Akt/ERK pathways . Ferroptosis is a form of regulated cell death, and its regulation can have implications for various diseases, including cancer and neurodegenerative diseases. The VEGF/Akt/ERK pathways are involved in cell survival, proliferation, and angiogenesis. By modulating these pathways, glabridin can influence cell behavior and disease progression.
Pharmacokinetics
The ADME properties of glabridin have been studied to some extent. In silico ADMET analysis has shown that glabridin and its derivatives have potential as drug candidates . .
Result of Action
The action of glabridin at the molecular and cellular levels results in various effects. It has been found to reduce neuroinflammation by modulating inflammatory signals . It also effectively inhibits platelet activation . Furthermore, glabridin has been shown to have protective effects on the kidney of diabetic rats, which might be exerted by suppressing ferroptosis and the VEGF/Akt/ERK pathway .
Safety and Hazards
Direcciones Futuras
Glabridin has shown potential in reducing neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models . It has also been found to exhibit anti-nociceptive and neuroprotective properties for inflammatory pain . These findings suggest that Glabridin could be a potential therapeutic agent for various conditions in the future.
Propiedades
IUPAC Name |
4-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQIJVLKGVZRIW-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@H](C3)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208589 | |
| Record name | Glabridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glabridin | |
CAS RN |
59870-68-7 | |
| Record name | Glabridin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59870-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glabridin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059870687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glabridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLABRIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOC5567T41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



